molecular formula C14H12O3S B13792263 3-Acetoxybenzyl 2-thienyl ketone CAS No. 898766-65-9

3-Acetoxybenzyl 2-thienyl ketone

Cat. No.: B13792263
CAS No.: 898766-65-9
M. Wt: 260.31 g/mol
InChI Key: TWHNCLYISOISBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxybenzyl 2-thienyl ketone is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol . This compound features a benzyl group substituted with an acetoxy group and a thienyl ketone moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxybenzyl 2-thienyl ketone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with thiophene in the presence of aluminum chloride as a catalyst . Another method includes the oxidative coupling of ketones and toluene derivatives using tert-butyl hydroperoxide (TBHP) and iodine (I2) as mediators .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxybenzyl 2-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or thienyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Acetoxybenzyl 2-thienyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxybenzyl 2-thienyl ketone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the thienyl ketone moiety can participate in electrophilic and nucleophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .

Comparison with Similar Compounds

  • Benzyl 2-thienyl ketone
  • 3-Hydroxybenzyl 2-thienyl ketone
  • 3-Methoxybenzyl 2-thienyl ketone

Comparison: 3-Acetoxybenzyl 2-thienyl ketone is unique due to the presence of the acetoxy group, which can enhance its reactivity and biological activity compared to its analogs. The acetoxy group also provides a site for further chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

898766-65-9

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

[3-(2-oxo-2-thiophen-2-ylethyl)phenyl] acetate

InChI

InChI=1S/C14H12O3S/c1-10(15)17-12-5-2-4-11(8-12)9-13(16)14-6-3-7-18-14/h2-8H,9H2,1H3

InChI Key

TWHNCLYISOISBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.